molecular formula C8H9F3O3 B14547894 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- CAS No. 62321-82-8

4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)-

Cat. No.: B14547894
CAS No.: 62321-82-8
M. Wt: 210.15 g/mol
InChI Key: CVTRTCPJWDDAEY-UHFFFAOYSA-N
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Description

4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- is a chemical compound with a unique structure that includes a pyranone ring, hydroxyl group, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of diethylacetone dioxalate with suitable reagents can lead to the formation of the desired pyranone structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, is crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyranone ring to a more saturated structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce more saturated pyranone derivatives.

Scientific Research Applications

4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various applications.

Properties

CAS No.

62321-82-8

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-6-(trifluoromethyl)-3H-pyran-4-one

InChI

InChI=1S/C8H9F3O3/c1-7(2)6(13)4(12)3-5(14-7)8(9,10)11/h3,6,13H,1-2H3

InChI Key

CVTRTCPJWDDAEY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C=C(O1)C(F)(F)F)O)C

Origin of Product

United States

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